Nolotil

Overview

Description

Nolotil, known chemically as metamizole or dipyrone, is a non-opioid analgesic and antipyretic compound. It was first introduced in Germany in 1922 under the brand name “Novalgin” and has since been widely used in various countries for its potent pain-relieving and fever-reducing properties . Despite its effectiveness, this compound has faced controversy due to its association with agranulocytosis, a rare but serious condition that causes a severe drop in white blood cells .

Preparation Methods

The synthesis of metamizole involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate. The process typically includes the following steps:

Formation of 4-methylaminoantipyrine: This is achieved by reacting 4-aminoantipyrine with methylamine.

Reaction with sodium formaldehyde sulfoxylate: The 4-methylaminoantipyrine is then reacted with sodium formaldehyde sulfoxylate to form metamizole.

Industrial production methods often involve optimizing these reactions to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Metamizole undergoes several types of chemical reactions, including:

Oxidation: Metamizole can be oxidized to form various metabolites, which are often more water-soluble and can be excreted more easily.

Reduction: This reaction is less common but can occur under specific conditions.

Substitution: Metamizole can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that are more easily excreted from the body .

Scientific Research Applications

Metamizole has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.

Biology: Employed in research on pain mechanisms and the body’s response to pain.

Medicine: Widely used in clinical settings for the management of acute pain, postoperative pain, and fever.

Mechanism of Action

The precise mechanism of action of metamizole is not fully understood, but it is believed to exert its effects by inhibiting the cyclooxygenase-3 (COX-3) enzyme in the central nervous system. This inhibition reduces the production of prostaglandins, which are lipid compounds that play a role in pain and inflammation . Additionally, metamizole may influence other molecular targets and pathways involved in pain perception and fever regulation .

Comparison with Similar Compounds

Metamizole belongs to the pyrazolone class of compounds, which includes other analgesics such as aminopyrine and phenylbutazone. Compared to these compounds, metamizole is unique in its combination of potent analgesic, antipyretic, and spasmolytic properties . While aminopyrine and phenylbutazone also have analgesic effects, they are associated with a higher risk of adverse effects, making metamizole a preferred choice in many clinical settings .

Similar Compounds

Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.

Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.

Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic properties.

Biological Activity

Nolotil, known generically as metamizole, is a non-opioid analgesic and antipyretic medication widely used in various countries, particularly in Spain and Latin America. Despite its efficacy in pain relief, concerns regarding its safety profile, especially related to serious adverse effects like agranulocytosis, have prompted extensive research into its biological activity. This article delves into the pharmacodynamics, efficacy, adverse effects, and case studies associated with this compound.

Metamizole's analgesic and antipyretic effects are attributed to its ability to inhibit prostaglandin synthesis in the central nervous system. Unlike traditional NSAIDs, metamizole's mechanism is not fully understood but is believed to involve:

- Inhibition of cyclooxygenase (COX) : Metamizole appears to selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.

- Activation of endogenous opioid pathways : Studies suggest that metamizole may enhance the release of endogenous opioids, contributing to its analgesic effects.

Comparative Studies

Recent clinical trials have compared the efficacy of metamizole against other analgesics such as ibuprofen. A notable study aimed to determine whether metamizole is non-inferior to ibuprofen for treating acute lower back pain (LBP). The trial involved 120 participants randomized into four groups:

| Group | Treatment | Duration | Primary Endpoint |

|---|---|---|---|

| Group 1 | Ibuprofen | 14 days | Change in pain on Numeric Rating Scale |

| Group 2 | Ibuprofen + Short Intervention | 14 days | Change in pain on Numeric Rating Scale |

| Group 3 | Metamizole | 14 days | Change in pain on Numeric Rating Scale |

| Group 4 | Metamizole + Short Intervention | 14 days | Change in pain on Numeric Rating Scale |

The results indicated that metamizole provided comparable pain relief to ibuprofen, supporting its use as an effective analgesic for acute conditions .

Adverse Effects

Despite its benefits, metamizole is associated with serious adverse effects. The most concerning is agranulocytosis , a potentially life-threatening condition characterized by a significant drop in white blood cell count. Research indicates that this side effect may be more prevalent among certain populations, particularly those from Northern Europe.

Risk Factors for Agranulocytosis

- Demographics : Elderly patients and those with compromised immune systems are at higher risk.

- Geographic Variability : Reports suggest that British patients may experience agranulocytosis more frequently than their Spanish counterparts .

A systematic review of metamizole-associated adverse events highlighted that while serious adverse events were relatively rare (9 serious cases reported among approximately 4,000 patients), the risk remains a critical concern for clinicians prescribing this medication .

Case Studies

Several case studies have documented severe reactions to this compound. One notable instance involved a British patient who developed agranulocytosis after short-term use of the drug while visiting Spain. This case contributed to increased scrutiny from health authorities regarding the prescription practices for this compound among tourists .

Another study analyzed over 120 cases reported by a medical translator who noted significant side effects among British patients using this compound. This led to recommendations from Spain's Agency of Medicines and Medical Devices (AEMPS) to limit prescriptions for short-term use only, especially for tourists .

Properties

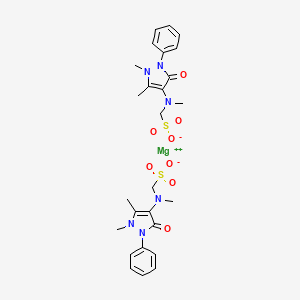

IUPAC Name |

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMUJYOBLYTIKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32MgN6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63372-86-1, 6150-97-6 | |

| Record name | Magnesium, bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-κN]methanesulfonato-κO]-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63372-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyrone magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMIZOLE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS15642725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.